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Compound of Interest

Compound Name: 2-Amino-4-phenylpyridine

Cat. No.: B189642 Get Quote

An In-depth Technical Guide on the Core Properties of 2-Amino-4-phenylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2-
amino-4-phenylpyridine, a heterocyclic amine of interest in medicinal chemistry and materials

science. This document outlines its chemical and physical characteristics, provides detailed

experimental protocols for its synthesis and analysis, and discusses its potential biological

significance based on related structures.

Core Chemical and Physical Properties
2-Amino-4-phenylpyridine is a substituted pyridine derivative featuring a phenyl group at the

4-position and an amino group at the 2-position. Its structure lends itself to a range of chemical

modifications, making it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Amino-4-phenylpyridine
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Property Value Source

Molecular Formula C₁₁H₁₀N₂ --INVALID-LINK--

Molecular Weight 170.21 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 60781-83-1
--INVALID-LINK--, --INVALID-

LINK--

Appearance Yellow solid --INVALID-LINK--

Melting Point

Data not available. For the

related compound 2-amino-4-

methylpyridine, the melting

point is 96-99 °C.[1] For 2-

amino-4-phenylpyrimidine, it is

162-164 °C.

Boiling Point

Data not available. The related

compound 2-amino-4-

methylpyridine has a boiling

point of 230 °C.[1]

Purity Typically ≥95%
--INVALID-LINK--, --INVALID-

LINK--

Table 2: Computed Physicochemical Properties of 2-Amino-4-phenylpyridine
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Property Value Source

XLogP3 1.8 --INVALID-LINK--

Hydrogen Bond Donor Count 1 --INVALID-LINK--

Hydrogen Bond Acceptor

Count
2 --INVALID-LINK--

Rotatable Bond Count 1 --INVALID-LINK--

Exact Mass 170.084398327 Da --INVALID-LINK--

Topological Polar Surface Area 38.9 Å² --INVALID-LINK--

Complexity 152 --INVALID-LINK--

Spectroscopic Properties (Predicted)
While specific experimental spectra for 2-amino-4-phenylpyridine are not readily available in

the cited literature, the expected spectral characteristics can be predicted based on its

structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for 2-Amino-4-phenylpyridine
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Technique Predicted Peaks/Signals

¹H NMR

Aromatic Protons (Phenyl & Pyridine Rings):

Multiple signals expected in the range of δ 6.5-

8.5 ppm. The protons on the pyridine ring will

likely appear as doublets and a singlet, while the

phenyl protons will show multiplets. Amino

Protons: A broad singlet is expected, the

chemical shift of which is dependent on solvent

and concentration.

¹³C NMR

Aromatic Carbons: Multiple signals are expected

in the aromatic region (δ 100-160 ppm). The

carbon bearing the amino group (C2) would be

shifted downfield.

FT-IR

N-H Stretching: Broad peaks in the region of

3300-3500 cm⁻¹ corresponding to the primary

amine. C=C and C=N Stretching: Peaks in the

1400-1650 cm⁻¹ region characteristic of the

aromatic rings. C-H Stretching (Aromatic):

Peaks typically appear above 3000 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A prominent peak is

expected at m/z = 170. Fragmentation:

Common fragmentation patterns would involve

the loss of HCN, NH₂, or cleavage of the phenyl

group.

Experimental Protocols
The following protocols are adapted from established methods for the synthesis and

characterization of related 2-aminopyridine and 2-phenylpyridine derivatives and represent a

plausible approach for 2-amino-4-phenylpyridine.

Synthesis of 2-Amino-4-phenylpyridine
This synthesis can be approached via a multi-component reaction, which is an efficient method

for generating molecular complexity in a single step.
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Materials and Reagents:

Benzaldehyde

Malononitrile

Acetone

Ammonium acetate

Ethanol (absolute)

Catalyst (e.g., piperidine or a Lewis acid like ZnCl₂)

Hydrochloric acid (for workup)

Sodium bicarbonate (for neutralization)

Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (for drying)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine benzaldehyde (1 equivalent), malononitrile (1 equivalent), acetone (1.2

equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

Catalysis: Add a catalytic amount of piperidine or a Lewis acid.

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin

Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature. Acidify with dilute

hydrochloric acid and then neutralize with a saturated solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude solid by column chromatography on silica gel using a suitable

eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-amino-4-
phenylpyridine.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent

(e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

Process the data to identify chemical shifts, coupling constants, and integration values to

confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Prepare a sample of the solid product, either as a KBr pellet or by using an Attenuated Total

Reflectance (ATR) accessory.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Identify characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS):

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI) mass spectrometer to determine the mass-to-charge ratio of the

molecular ion and its fragments.

Potential Biological Activity and Signaling Pathways
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While direct biological targets for 2-amino-4-phenylpyridine are not extensively documented,

the aminopyridine scaffold is present in numerous biologically active molecules.

Nitric Oxide Synthase (NOS) Inhibition: Analogs such as 2-amino-4-methylpyridine are

known potent inhibitors of inducible nitric oxide synthase (iNOS).[2] Overproduction of nitric

oxide by iNOS is implicated in various inflammatory diseases, suggesting that 2-amino-4-
phenylpyridine could be investigated for similar inhibitory activity.

G-Protein Coupled Receptor (GPCR) Modulation: The structurally related 4-amino-2-

phenylpyrimidine derivatives have been identified as agonists of the G-protein coupled

receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[3]

Cytotoxic and Anticancer Activity: Various substituted aminopyridine derivatives have been

synthesized and evaluated for their cytotoxic effects against cancer cell lines.[4][5] The

planar aromatic structure of 2-amino-4-phenylpyridine makes it a candidate for

investigation as an intercalating agent or a kinase inhibitor.

Given the lack of specific pathway information, a general workflow for the synthesis and

characterization is visualized below.

Visualizations
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Caption: General workflow for the synthesis, characterization, and potential biological

evaluation of 2-Amino-4-phenylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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